4-(2,4,5-Trimethylphenyl)-1,3-thiazole
Description
Overview of the 1,3-Thiazole Heterocyclic System in Organic and Material Sciences
The 1,3-thiazole is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively. This arrangement imparts a unique set of chemical and physical properties that make it a cornerstone in various scientific fields. wjrr.org Thiazole (B1198619) is an aromatic ring system, a characteristic that contributes to its stability. wjrr.org This aromaticity stems from the delocalization of pi-electrons across the ring.
In organic science, the thiazole ring is a vital structural motif found in numerous natural products, most notably thiamine (B1217682) (Vitamin B1), which is essential for neurological function. mdpi.com Its derivatives are synthesized through various established methods, with the Hantzsch thiazole synthesis being a classic and widely used protocol. chemhelpasap.comtandfonline.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comtandfonline.com
The utility of the thiazole core extends into material sciences, where its distinct electronic and optical properties are harnessed. Thiazole-based compounds are investigated for their potential in developing advanced materials. For instance, polymers incorporating the thiazole structure have been explored for applications in organic light-emitting diodes (OLEDs) and as conductive polymers.
| Key Characteristics of the 1,3-Thiazole System |
| Structure |
| Aromaticity |
| Reactivity |
| Natural Occurrence |
| Synthetic Accessibility |
Importance of Aryl-Substituted Thiazoles in Contemporary Chemical Research
The introduction of an aryl (aromatic ring) substituent onto the thiazole core gives rise to aryl-substituted thiazoles, a class of compounds with immense significance in contemporary research, particularly in medicinal chemistry. The aryl group can profoundly influence the molecule's biological activity, physicochemical properties, and potential therapeutic applications. nih.gov
Aryl-thiazole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net The nature and substitution pattern of the aryl ring are critical for determining the potency and selectivity of these biological effects. For example, the presence of specific electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's interaction with biological targets. mdpi.com
In the quest for new therapeutic agents, researchers continuously design and synthesize novel aryl-thiazole derivatives to explore their structure-activity relationships (SAR). nih.gov These studies aim to optimize the compounds' efficacy against various diseases while minimizing potential toxicity. The versatility of the aryl-thiazole scaffold makes it a privileged structure in drug discovery and development. nih.gov
Research Context and Specific Focus on 4-(2,4,5-Trimethylphenyl)-1,3-thiazole
Within the vast family of aryl-thiazoles, this compound represents a specific molecule of interest. This compound is characterized by a 1,3-thiazole ring substituted at the 4-position with a 2,4,5-trimethylphenyl group.
| Compound Properties: this compound | |
| Molecular Formula | C₁₂H₁₃NS |
| IUPAC Name | This compound |
| CAS Number | 383143-57-5 |
Detailed research findings specifically focused on this compound are not extensively documented in publicly available literature. However, its synthesis can be conceptually approached through established methodologies. The Hantzsch thiazole synthesis provides a viable route, likely involving the reaction of 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one with a thioamide like thioformamide (B92385). chemhelpasap.comnih.gov
The significance of the trimethylphenyl substitution lies in its potential to influence the compound's biological and physical properties. The methyl groups can affect the molecule's lipophilicity, steric profile, and metabolic stability, which are all critical factors in medicinal chemistry. The existence of related structures, such as this compound-2-carbaldehyde, indicates that the core scaffold is synthetically accessible and can be further functionalized for various research applications. chemicalbook.com Further investigation is required to fully elucidate the specific characteristics and potential applications of this particular compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
4-(2,4,5-trimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-8-4-10(3)11(5-9(8)2)12-6-14-7-13-12/h4-7H,1-3H3 |
InChI Key |
GVMXDBNHGORZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,4,5 Trimethylphenyl 1,3 Thiazole and Analogous Structures
Classical Approaches for Thiazole (B1198619) Ring Construction
The foundational methods for synthesizing the thiazole ring have been established for over a century and continue to be widely employed due to their reliability and versatility. These classical syntheses form the bedrock upon which more modern techniques have been built.
Hantzsch Thiazole Synthesis: Principles and Adaptations for 4-Aryl-1,3-thiazoles
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most prominent and widely utilized method for constructing the thiazole nucleus. encyclopedia.pubnih.gov The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. encyclopedia.pubchemhelpasap.comresearchgate.net
The fundamental mechanism proceeds via a two-step process. Initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an intermediate. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the final thiazole ring. encyclopedia.pub
For the synthesis of 4-aryl-1,3-thiazoles, such as 4-(2,4,5-trimethylphenyl)-1,3-thiazole, the required precursors are a 2-halo-1-arylethanone and a thioamide. Specifically, 2-bromo-1-(2,4,5-trimethylphenyl)ethanone (B1393305) would react with thioformamide (B92385) to yield the target compound. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by simply varying the substitution patterns on both the α-haloketone and the thioamide components. encyclopedia.pubnih.gov
| Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide) | Product (4-Aryl-1,3-thiazole) |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine |
Thioamide-Based Condensation Reactions and Their Application
While the Hantzsch synthesis is the quintessential thioamide-based condensation, the principle extends to a broader range of reactions for thiazole formation. The core of these methods is the reaction between a component providing a C-C-electrophile segment (like an α-haloketone) and a thioamide providing the N-C-S nucleophilic segment. encyclopedia.pubnih.gov
Variations can involve the in situ generation of the α-haloketone. For instance, an aromatic ketone can be halogenated directly in the reaction vessel before the addition of the thioamide, streamlining the process into a one-pot synthesis. researchgate.net This approach avoids the need to isolate the often lachrymatory and unstable α-haloketone intermediates. The condensation of thioamides with various α-halocarbonyl compounds, including α-haloesters and α-haloaldehydes, is a common and adaptable strategy to produce thiazoles with diverse substituents at positions 2, 4, and 5. encyclopedia.pub
Gabriel Thiazole Synthesis and Related Cyclization Strategies
Another classical route to the thiazole ring is the Gabriel synthesis. This method involves the reaction of an α-acylaminoketone with a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅). encyclopedia.pubanalis.com.my The reaction proceeds through the conversion of the ketone's carbonyl oxygen to sulfur, followed by a cyclization-dehydration step to form the thiazole ring. analis.com.my
To synthesize a 4-aryl-1,3-thiazole using this method, one would start with an N-(2-aryl-2-oxoethyl)amide. For the specific target compound, this compound, the starting material would be N-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]formamide. While effective, the Gabriel synthesis often requires harsh conditions, such as high temperatures, and the use of stoichiometric amounts of phosphorus pentasulfide. encyclopedia.pub This method is particularly useful for generating 2,5-disubstituted or 2,4,5-trisubstituted thiazoles. nih.govanalis.com.my
Modern and Advanced Synthetic Strategies for Substituted Thiazoles
In recent decades, synthetic organic chemistry has focused on developing more efficient, rapid, and environmentally benign methodologies. These modern strategies often provide significant advantages over classical approaches in the synthesis of substituted thiazoles.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. jetir.org For thiazole synthesis, particularly the Hantzsch reaction, microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while often increasing product yields. researchgate.netresearchgate.netnih.gov
This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which leads to a significant increase in the reaction rate. researchgate.net Microwave-assisted protocols have been successfully applied to one-pot syntheses of 4-aryl-2-aminothiazoles from aromatic ketones, a halogen source like N-Bromosuccinimide (NBS), and thiourea in green solvents such as water or polyethylene (B3416737) glycol (PEG). researchgate.net These methods offer the advantages of operational simplicity, reduced energy consumption, and often cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov
| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
| Hantzsch reaction of acetophenone (B1666503), I₂, and thiourea | Reflux, 12 h | 45-65% | 5 min irradiation, then 7 min in water | 70-92% | researchgate.net |
| Hantzsch reaction of 2-chloro-1-(imidazo[2,1-b]thiazol-5-yl)ethanones and thioureas | Reflux in methanol, 8 h | Lower yields | Methanol, 10-15 min | Higher yields | nih.gov |
| One-pot synthesis of 4-aryl-2-aminothiazoles | Not specified | Not specified | PEG-400/Water, 80-85 °C, 28-32 min | 84-89% | researchgate.net |
Metal-Catalyzed Coupling Reactions in Aryl Thiazole Formation
Modern synthetic chemistry has increasingly relied on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision. For the synthesis of 4-aryl-1,3-thiazoles, these methods provide powerful alternatives to classical condensation reactions, especially for constructing the bond between the pre-formed thiazole ring and the aryl group. organic-chemistry.org
Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, can be used to couple a 4-halothiazole with an arylboronic acid (or its ester) or an arylstannane, respectively. mdpi.comresearchgate.net Conversely, a 4-thiazolylboronic acid can be coupled with an aryl halide. These methods offer excellent functional group tolerance and allow for the late-stage introduction of the aryl moiety.
More recently, direct C-H arylation has emerged as an even more atom-economical strategy. nih.gov This approach involves the direct coupling of a C-H bond on the thiazole ring with an aryl halide, avoiding the need to pre-functionalize the thiazole. Depending on the catalyst and reaction conditions, different positions on the thiazole ring can be selectively arylated. For instance, palladium catalysts often direct arylation to the most nucleophilic position, while copper catalysts can favor the most acidic C-H bond. nih.gov These advanced methods provide a modular and highly efficient route to complex aryl thiazole derivatives.
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs) and cascade (or domino) reactions represent highly efficient strategies in modern organic synthesis, offering atom economy and operational simplicity by combining multiple reaction steps in a single pot without isolating intermediates. nih.govresearchgate.net These approaches are increasingly applied to the synthesis of complex heterocyclic structures like thiazole derivatives.
In the context of 4-aryl-1,3-thiazoles, MCRs can be designed to bring together three or more starting materials to construct the target molecule in a convergent manner. A common strategy involves the reaction of an α-haloketone, a thioamide source, and other components in one pot. For instance, a three-component reaction could involve an α-haloketone, a thioamide, and an aldehyde to generate highly substituted thiazoles. nih.govacs.org Another powerful MCR involves the reaction of ketones, aldehydes, ammonium (B1175870) salt (as the nitrogen source), and elemental sulfur (as the sulfur source) under metal-free conditions to yield polysubstituted thiazoles. nih.gov
Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. The synthesis of thiazole derivatives can be achieved through cascade sequences that might involve steps like SN2 reaction, Michael addition, and subsequent cyclization and dehydration/aromatization. nih.gov For example, a palladium(II)-catalyzed cascade reaction between α-thiocyanomethyl ketones and aryl boronic acids has been reported for the efficient synthesis of 2,4-disubstituted thiazoles. nih.gov While not explicitly detailed for this compound, these methodologies provide a conceptual framework for its potential high-efficiency synthesis.
Table 1: Examples of Multicomponent/Cascade Strategies for Thiazole Synthesis
| Reaction Type | Components/Precursors | Key Features | Reference |
|---|---|---|---|
| Four-Component Reaction | Ketones, Aldehydes, Ammonium Salt, Elemental Sulfur | Metal-free; readily available starting materials. | nih.gov |
| Three-Component Hantzsch | α-haloketone, Thiourea, Substituted Benzaldehydes | One-pot procedure, often catalyzed. | nih.gov |
| Cascade Reaction | α-Thiocyanomethyl ketones, Aryl boric acid | Ligand-free palladium(II)-catalyzed C(sp)-C(sp²) bond formation. | nih.gov |
| Domino Mechanism | Propargyl amines, Carbon disulfide | Involves SN2 reaction, Michael addition, and subsequent cyclization. | nih.gov |
Environmentally Benign (Green) Chemistry Methodologies in Thiazole Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nih.govresearchgate.net In thiazole synthesis, this has led to the development of methodologies that utilize safer solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.commdpi.com
Ultrasound and Microwave Irradiation: Energy sources like ultrasound and microwave irradiation have been successfully employed to accelerate the synthesis of thiazoles, often leading to higher yields, shorter reaction times, and purer products compared to conventional heating methods. tandfonline.comresearchgate.net Ultrasound-assisted synthesis can be conducted under solvent-free conditions, further enhancing the green credentials of the process. tandfonline.com Similarly, microwave-assisted protocols for Hantzsch-type thiazole synthesis have been reported to be highly efficient. nih.govbepls.com
Green Solvents and Catalysts: A significant focus of green thiazole synthesis is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives like water or polyethylene glycol (PEG). bepls.comeurjchem.com Several synthetic procedures for thiazoles have been developed using water as the solvent. bepls.com Furthermore, the use of recyclable and non-toxic catalysts is a key aspect. Catalysts such as silica-supported tungstosilisic acid and reusable nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been employed for the efficient one-pot synthesis of thiazole derivatives. nih.govacs.org These catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.goveurjchem.com
Table 2: Comparison of Green Synthesis Methodologies for Thiazoles
| Methodology | Energy Source/Medium | Catalyst | Advantages | References |
|---|---|---|---|---|
| Ultrasonic Irradiation | Ultrasound | None or reusable catalyst | High yields, short reaction times, solvent-free options, simple workup. | nih.govtandfonline.comresearchgate.net |
| Microwave Irradiation | Microwaves | Various | Rapid synthesis, high yields, reduced by-products. | bepls.comresearchgate.net |
| Aqueous Synthesis | Conventional Heating | Biopolymeric (e.g., Sodium alginate) | Use of water as a safe solvent. | bepls.comasianpubs.org |
| Reusable Nanocatalysis | Conventional Heating | NiFe₂O₄ Nanoparticles | One-pot synthesis, catalyst is magnetically recoverable and reusable. | acs.org |
Strategic Precursor Design and Incorporation of the 2,4,5-Trimethylphenyl Moiety
The synthesis of this compound hinges on the strategic preparation of precursors that contain the key structural components: the 2,4,5-trimethylphenyl group and a reactive moiety to facilitate thiazole ring formation.
Synthesis of α-Halocarbonyl Precursors Bearing the Trimethylphenyl Group
The most crucial precursor for introducing the 2,4,5-trimethylphenyl group at the 4-position of the thiazole ring is an α-haloketone, specifically 2-halo-1-(2,4,5-trimethylphenyl)ethanone. nih.govresearchgate.net The synthesis of this intermediate typically begins with the corresponding acetophenone derivative, 1-(2,4,5-trimethylphenyl)ethanone. nist.gov
The direct α-halogenation of aryl ketones is the most common method for preparing these precursors. nih.gov The reaction involves treating the enolizable ketone with an electrophilic halogen source. nih.gov For bromination, reagents such as elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform (B151607) are frequently used. researchgate.net Alternative and often milder brominating agents include N-Bromosuccinimide (NBS). nih.gov The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic halogen.
A typical procedure would involve the reaction of 1-(2,4,5-trimethylphenyl)ethanone with bromine in a suitable solvent. asianpubs.orgwikipedia.org
Reaction Scheme:
1-(2,4,5-trimethylphenyl)ethanone + Br₂ → 2-Bromo-1-(2,4,5-trimethylphenyl)ethanone + HBr
This α-bromoketone is a key building block, possessing two electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbon, making it highly versatile for the synthesis of various heterocyles, including thiazoles. nih.govnih.gov
Regioselective Introduction of the Aryl Substituent at the 4-Position of the Thiazole Ring
The regioselective formation of the 4-aryl substituted thiazole is most classically and reliably achieved through the Hantzsch thiazole synthesis. chemhelpasap.commdpi.com This condensation reaction between an α-haloketone and a thioamide is a cornerstone of thiazole chemistry. nih.gov
In the synthesis of this compound, the reaction would involve the condensation of 2-bromo-1-(2,4,5-trimethylphenyl)ethanone with a simple thioamide like thioformamide. The mechanism dictates a specific and predictable regiochemical outcome. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide ion in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.
This established mechanism ensures that the aryl group from the α-haloketone precursor (the 2,4,5-trimethylphenyl moiety) becomes the substituent at the C4 position of the resulting thiazole ring, while the substituent from the thioamide (or lack thereof in the case of thioformamide) is located at the C2 position. This high degree of regioselectivity makes the Hantzsch synthesis a powerful and strategic method for preparing specifically substituted thiazoles. rsc.orgresearchgate.net
Chemical Reactivity and Transformation Pathways of 4 2,4,5 Trimethylphenyl 1,3 Thiazole
Nucleophilic and Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring exhibits a distinct pattern of reactivity towards substitution reactions, influenced by the heteroatoms. The nitrogen atom tends to deactivate the ring towards electrophilic attack, while the sulfur atom can stabilize adjacent carbocations. numberanalytics.com
Electrophilic Substitution: In general, electrophilic substitution on the thiazole ring is favored at the C5-position, which is the most electron-rich carbon atom. numberanalytics.compharmaguideline.com This preference is a result of the directing effect of the ring nitrogen. Reactions such as halogenation and nitration are anticipated to occur at this position on 4-(2,4,5-trimethylphenyl)-1,3-thiazole. For instance, bromination of 4-aryl-1,3-thiazoles with N-bromosuccinimide (NBS) typically yields the 5-bromo derivative.
Nucleophilic Substitution: The C2-position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com However, direct nucleophilic substitution of a hydrogen atom is rare and typically requires the presence of a good leaving group, such as a halogen, at the C2-position. The introduction of a halogen at the C2-position would render the compound susceptible to substitution by a variety of nucleophiles.
| Reaction Type | Favored Position | Rationale |
|---|---|---|
| Electrophilic Substitution | C5 | Highest electron density |
| Nucleophilic Substitution | C2 | Most electron-deficient carbon |
Oxidation and Reduction Transformations of the Thiazole Core and Substituents
The thiazole ring is generally resistant to oxidation under mild conditions. However, the substituents on both the thiazole and the phenyl rings can undergo oxidative transformations.
Oxidation: The methyl groups of the trimethylphenyl substituent are susceptible to oxidation to form carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions. thieme-connect.descience.gov For instance, strong oxidizing agents like potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate (B79036) can oxidize benzylic methyl groups. thieme-connect.de The thiazole ring itself can be oxidized under harsh conditions, which may lead to ring cleavage.
Reduction: The thiazole ring is also relatively stable towards catalytic hydrogenation. pharmaguideline.com However, reduction can be achieved under more forcing conditions or with specific reducing agents. For instance, reduction with sodium in liquid ammonia (B1221849) can lead to ring cleavage. The development of milder reduction methods, such as the use of Hantzsch esters in the presence of a catalyst, has allowed for the reduction of the thiazole ring in some derivatives.
Cyclization Reactions Leading to Fused Heterocyclic Architectures
Functionalized 4-aryl-1,3-thiazoles can serve as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the introduction of a reactive functional group, typically at the C2 or C5 position, which can then participate in an intramolecular cyclization.
For example, a 2-amino-4-(2,4,5-trimethylphenyl)-1,3-thiazole derivative could potentially undergo condensation with a 1,3-dicarbonyl compound to form a thiazolo[3,2-a]pyrimidine. Similarly, introduction of appropriate functional groups on the trimethylphenyl ring could lead to intramolecular cyclization onto the thiazole ring, forming novel polycyclic aromatic systems. The synthesis of fused-thiazole derivatives from natural products and approved drugs has been demonstrated as a strategy for lead discovery in medicinal chemistry. nih.gov
Derivatization Strategies for Functional Group Introduction and Modification
The functionalization of this compound allows for the modulation of its physicochemical and biological properties. Derivatization can be targeted at either the thiazole ring or the trimethylphenyl substituent.
The C2-position of the thiazole ring is a key site for functionalization. The acidity of the C2-proton allows for its removal by a strong base, such as n-butyllithium, to generate a nucleophilic species that can react with various electrophiles.
A notable derivative is This compound-2-carbaldehyde . chemicalbook.com This aldehyde is a versatile intermediate for a range of chemical transformations.
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | KMnO4, H2O2 | This compound-2-carboxylic acid |
| Reduction | NaBH4, LiAlH4 | (4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-yl)methanol |
| Wittig Reaction | Ph3P=CHR | 2-(alkenyl)-4-(2,4,5-trimethylphenyl)-1,3-thiazole |
| Condensation | Amines, Hydrazines | Imines, Hydrazones |
These reactions provide pathways to a variety of derivatives with modified electronic and steric properties, which can be valuable for structure-activity relationship studies.
The trimethylphenyl group offers several possibilities for modification. The three methyl groups can be subjected to oxidation, as mentioned previously, to introduce carboxyl or formyl groups. thieme-connect.de Furthermore, the phenyl ring itself can undergo electrophilic substitution reactions. The directing effects of the three methyl groups and the thiazole ring substituent would influence the position of substitution. Given that the methyl groups are ortho-para directing and the thiazole ring is generally deactivating, electrophilic attack would likely be directed to the positions ortho and para to the methyl groups, although steric hindrance from the thiazole ring and the adjacent methyl groups would play a significant role.
Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Literature
A comprehensive search for empirical data on the chemical compound this compound has found no specific experimental results for its spectroscopic and structural characterization. Detailed information required to populate an analysis based on advanced analytical methodologies—including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry, and X-ray Crystallography—is not available in the public domain.
The synthesis and characterization of various thiazole derivatives are widely reported in scientific literature. Methodologies such as the Hantzsch thiazole synthesis are standard for creating similar structures, and techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm their molecular structure. However, publications detailing the specific application of these techniques to this compound, which would include specific chemical shifts (δ), vibrational frequencies (cm⁻¹), mass-to-charge ratios (m/z), or crystallographic data, could not be located.
While data exists for structurally related compounds, such as this compound-2-carbaldehyde, the presence of different functional groups significantly alters the spectroscopic and structural properties. Therefore, data from such derivatives cannot be used to accurately describe the title compound.
Consequently, a detailed, data-driven article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary research data.
Advanced Spectroscopic and Structural Elucidation Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of conjugated molecules like 4-(2,4,5-Trimethylphenyl)-1,3-thiazole. This method probes the electronic transitions between different energy levels within the molecule, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The absorption of UV or visible light corresponds to the energy required to excite an electron, providing valuable insights into the extent of π-conjugation and the influence of substituents on the electronic properties of the molecule.
For arylthiazole derivatives, the characteristic absorptions in the UV-Vis spectrum are typically attributed to π → π* transitions within the extended conjugated system formed by the phenyl and thiazole (B1198619) rings. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular geometry and the nature of the substituents on the aromatic rings. The conjugation between the 2,4,5-trimethylphenyl group and the 1,3-thiazole ring is expected to result in characteristic absorption bands in the UV region.
Detailed Research Findings
While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from studies on analogous 4-aryl-1,3-thiazole compounds. Research on various thiazole derivatives shows that these compounds typically exhibit absorption maxima in the range of 358-410 nm. researchgate.net The electronic transitions in such systems are influenced by the degree of π-conjugation between the aryl and thiazole moieties.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to calculate the electronic absorption spectra of related heterocyclic structures. These calculations help in assigning the observed absorption bands to specific electronic transitions, such as HOMO → LUMO and other π–π* transitions. scielo.org.zarsc.org For instance, in similar conjugated systems, the main absorption band is often a result of mixed HOMO → LUMO and HOMO−1 → LUMO transitions. rsc.org
The 2,4,5-trimethylphenyl substituent on the thiazole ring is expected to influence the electronic spectrum in two primary ways:
Electronic Effects: The three methyl groups are electron-donating through inductive and hyperconjugation effects. This electron donation increases the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. A smaller energy gap results in the absorption of longer wavelength light, leading to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 4-phenyl-1,3-thiazole.
Steric Effects: The methyl groups, particularly at the 2-position (ortho), can cause steric hindrance. This may force the phenyl ring to twist out of the plane of the thiazole ring, reducing the orbital overlap and the extent of π-conjugation. A decrease in planarity would likely lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity. The final observed spectrum is a result of the balance between these electronic and steric effects.
UV-Vis Spectral Data for Related Arylthiazole Compounds
To provide a comparative context, the following table summarizes UV-Vis absorption data for various thiazole derivatives found in the literature. This data illustrates the typical absorption ranges for this class of compounds.
| Compound/System | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Solvent |
| General Arylaminothiazoles | 358–410 | Not Specified | Dichloromethane |
| Thiazolo[5,4-d]thiazole Dye (TTZ5) | ~510 | 94,100 | Tetrahydrofuran |
| Calculated Transition for a Thiazolidinone Derivative | 405.85 | Not Applicable (f=0.378) | Gas Phase (Calculated) |
| Calculated Transition for a Thiazolo[5,4-d]thiazole Dye (TTZ8) | 507 | Not Applicable | Gas Phase (Calculated) |
This table is for illustrative purposes and shows data for related thiazole structures to indicate a probable spectral range. The data is sourced from various studies on different, but structurally related, molecules. researchgate.netscielo.org.zarsc.org
The analysis of these related compounds demonstrates that substitutions and the extent of the conjugated system significantly impact the absorption maxima. rsc.org For this compound, the extended π-system created by the direct linkage of the aromatic and heterocyclic rings is the primary chromophore responsible for its UV-Vis absorption characteristics.
Computational Chemistry and Theoretical Investigations of 4 2,4,5 Trimethylphenyl 1,3 Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it ideal for studying complex organic molecules like 4-(2,4,5-Trimethylphenyl)-1,3-thiazole. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic features and chemical reactivity, by approximating the electron density of the system.
Optimized Molecular Geometries and Conformational Landscape Analysis
A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecular energy at various atomic arrangements to find the conformation with the minimum energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
A key aspect of this analysis is the conformational landscape, which pertains to the rotational orientation of the trimethylphenyl group relative to the thiazole (B1198619) ring. The dihedral angle between these two rings is a critical parameter. Due to potential steric hindrance from the methyl groups on the phenyl ring, the molecule is unlikely to be perfectly planar. DFT calculations would identify the most stable rotational conformer by mapping the energy changes associated with the rotation around the single bond connecting the phenyl and thiazole rings.
Table 1: Representative Data for Optimized Molecular Geometry Specific experimental or calculated data for the optimized geometry of this compound are not available in the reviewed literature. The table below is a template illustrating the type of data that would be generated from such a DFT calculation.
| Parameter | Description | Expected Value Range |
| Bond Lengths | ||
| C-S (Thiazole) | Length of the Carbon-Sulfur bonds in the thiazole ring. | ~1.70 - 1.77 Å |
| C-N (Thiazole) | Length of the Carbon-Nitrogen bonds in the thiazole ring. | ~1.30 - 1.39 Å |
| C-C (Ring-Ring) | Length of the bond connecting the phenyl and thiazole rings. | ~1.47 - 1.49 Å |
| Bond Angles | ||
| C-S-C (Thiazole) | Angle within the thiazole ring involving the sulfur atom. | ~88° - 92° |
| C-N-C (Thiazole) | Angle within the thiazole ring involving the nitrogen atom. | ~110° - 115° |
| Dihedral Angle | ||
| Phenyl-Thiazole | The twist angle between the planes of the two rings. | Non-zero value expected |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. DFT calculations would provide the energy levels of these orbitals and visualize their spatial distribution across the this compound molecule. This visualization would show which parts of the molecule are electron-rich (HOMO) and which are electron-poor (LUMO), highlighting potential sites for electrophilic and nucleophilic attack.
Table 2: Representative Data for Frontier Molecular Orbital Analysis Specific calculated data for the FMOs of this compound are not available in the reviewed literature. The table below illustrates the typical data obtained from FMO analysis.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -1.0 |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 3.5 to 4.5 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map helps identify the electron-rich and electron-poor regions of a molecule.
Different colors on the MEP surface represent different values of the electrostatic potential:
Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, such regions would likely be centered around the nitrogen and sulfur atoms of the thiazole ring.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These areas are typically found around hydrogen atoms.
Green: Represents areas of neutral or near-zero potential.
By analyzing the MEP map, one can predict sites for hydrogen bonding and other non-covalent interactions, providing a visual guide to the molecule's reactivity.
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency calculations using DFT are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and twisting of bonds within the molecule.
The calculated vibrational frequencies and their corresponding intensities can be directly compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. Such a comparison serves two main purposes: it helps in the assignment of specific absorption bands in the experimental spectra to particular molecular vibrations, and it validates the accuracy of the computational model and the optimized geometry. Typically, calculated harmonic frequencies are slightly higher than experimental ones, and a scaling factor is often applied to improve the correlation.
Analysis of Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Global Softness)
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of reactivity and stability.
Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Global Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
Table 3: Representative Data for Chemical Reactivity Descriptors Specific calculated data for the reactivity descriptors of this compound are not available in the reviewed literature. The table below provides a template for such data.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | A measure of the ease of electron donation. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could be used to explore its conformational dynamics in different environments, such as in a solvent or in a condensed phase. This would reveal how the molecule flexes, how the trimethylphenyl group rotates relative to the thiazole ring over time, and how it interacts with surrounding solvent molecules. These simulations are particularly valuable for understanding how intermolecular forces, such as van der Waals forces and hydrogen bonding, govern the molecule's behavior in a realistic chemical system, providing a bridge between theoretical calculations and experimental observations.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical and computational studies are crucial for elucidating the intricate details of chemical reactions, providing insights into the energy landscapes, transition state structures, and the step-by-step pathways through which reactants are converted into products. For thiazole synthesis, the Hantzsch reaction is a classic and widely studied method. Such theoretical investigations would typically involve high-level quantum mechanical calculations, like Density Functional Theory (DFT), to model the reaction.
These studies for a compound like this compound would aim to:
Identify the key intermediates and transition states in its synthesis.
Calculate the activation energies for each step, thereby determining the rate-limiting step of the reaction.
Analyze the geometry, bond lengths, and angles of the transition state structures to understand the steric and electronic effects of the 2,4,5-trimethylphenyl group on the reaction pathway.
However, no specific studies detailing these computational analyses for this compound have been documented. Research in this area tends to focus on broader classes of aryl-thiazoles or other derivatives with specific biological targets.
Role in Advanced Chemical Synthesis and Material Science Development
Strategic Building Block in Complex Organic Synthesis
The structural framework of 4-(2,4,5-trimethylphenyl)-1,3-thiazole, featuring a reactive thiazole (B1198619) ring coupled with a sterically hindered and electron-rich trimethylphenyl group, positions it as a strategic building block in the synthesis of more complex molecular architectures.
Precursor for Diverse Heterocyclic Scaffolds and Ring Systems
The 1,3-thiazole core is a versatile scaffold that serves as a precursor for a wide array of other heterocyclic systems. nih.govnih.gov The synthesis of the this compound core itself is often achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone. In the context of the target molecule, this would involve the reaction of 2-bromo-1-(2,4,5-trimethylphenyl)ethan-1-one with a suitable thioamide.
Once formed, the this compound can undergo various chemical transformations to yield more complex heterocyclic structures. The thiazole ring is known to participate in cycloaddition reactions and can be a precursor to other ring systems through ring-opening and subsequent recyclization reactions. For instance, thiazolium salts, derived from thiazoles, are precursors to N-heterocyclic carbenes, which are powerful catalysts in organic synthesis. The presence of the bulky 2,4,5-trimethylphenyl group can influence the regioselectivity and stereoselectivity of these transformations, offering a pathway to unique molecular scaffolds. The thiazole nucleus is a key component in a variety of biologically active molecules, and its derivatives are explored for a range of pharmaceutical applications. nih.gov
Enabling Intermediate in Multi-Step Total Syntheses
While specific examples of the use of this compound as an intermediate in the total synthesis of natural products are not extensively documented in publicly available literature, the general utility of the thiazole ring in this capacity is well-established. Thiazole-containing natural products, such as epothilones and bleomycin, are significant targets for total synthesis due to their potent biological activities.
The this compound moiety can be envisioned as a key fragment in a convergent synthetic strategy. Its stability under a variety of reaction conditions makes it a reliable building block that can be carried through multiple synthetic steps. The functional groups on either the thiazole or the trimethylphenyl ring can be elaborated to construct the target molecule. For example, the C2 position of the thiazole ring can be deprotonated and reacted with various electrophiles, allowing for the introduction of diverse side chains.
Contributions to Functional Materials Development
The electronic and structural properties of this compound make it a promising candidate for incorporation into functional organic materials. The combination of the electron-rich trimethylphenyl group and the electron-deficient thiazole ring can lead to interesting photophysical and electronic properties.
Components in Optoelectronic and Polymeric Systems
Thiazole-containing compounds are known to exhibit fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The aromatic nature of both the thiazole and the trimethylphenyl rings in this compound suggests that it could possess favorable charge transport properties. The extended π-conjugation in derivatives of this compound could lead to materials with tunable emission wavelengths and high quantum yields.
Furthermore, this compound can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to be incorporated into polymeric systems. The resulting polymers could have unique optical, electronic, and thermal properties. For instance, thiazole-based polymers have been explored for their potential use as semiconductors in organic field-effect transistors (OFETs). The rigidity of the thiazole ring can contribute to a more ordered packing of the polymer chains, which is beneficial for charge transport. A new family of sulfur-containing heteroaromatic polyurea derivatives based on thiazole moieties has been synthesized and has shown good thermal stability. mdpi.com
Application in Supramolecular Assemblies and Smart Materials
The planar structure of the thiazole ring and the aromatic nature of the trimethylphenyl group make this compound an ideal candidate for constructing supramolecular assemblies through non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can lead to the formation of well-ordered structures, such as liquid crystals, gels, and molecular frameworks. The properties of these supramolecular materials can be tuned by modifying the chemical structure of the building blocks.
The responsiveness of the thiazole ring to external stimuli, such as light, heat, or changes in pH, opens up the possibility of using its derivatives in the development of "smart" materials. For example, photo-switchable thiazole derivatives could be incorporated into materials that change their color or shape upon irradiation with light. Similarly, the ability of the thiazole nitrogen to be protonated could be exploited in the design of pH-responsive materials.
Design and Synthesis of Chemically Functionalized Derivatives for Specific Chemical Applications
The versatility of this compound as a chemical scaffold lies in the ability to introduce a wide range of functional groups at various positions on both the thiazole and the trimethylphenyl rings. This allows for the fine-tuning of its chemical and physical properties for specific applications.
The synthesis of functionalized derivatives often starts with the Hantzsch synthesis to construct the core thiazole ring, followed by subsequent modification. nih.govresearchgate.net For example, a key functionalized derivative, this compound-2-carbaldehyde, is commercially available, indicating its utility as a precursor for further chemical transformations. chemicalbook.comchemicalbook.com This aldehyde can be a starting point for a variety of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce diverse functionalities at the C2 position of the thiazole ring.
Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the trimethylphenyl ring. The three methyl groups on the phenyl ring are activating and will direct incoming electrophiles to the ortho and para positions. However, the steric hindrance from the thiazole ring and the existing methyl groups will play a significant role in determining the regioselectivity of these reactions.
The following table provides an overview of potential synthetic strategies for the functionalization of this compound:
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Hantzsch Thiazole Synthesis | 2-Bromo-1-(2,4,5-trimethylphenyl)ethan-1-one, Thioamide | This compound core |
| Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO at C2-position |
| Nitration | HNO₃, H₂SO₄ | -NO₂ on the trimethylphenyl ring |
| Halogenation | Br₂, FeBr₃ | -Br on the trimethylphenyl ring |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -COR on the trimethylphenyl ring |
| Lithiation and Electrophilic Quench | n-BuLi, then E⁺ | Functional group at C2-position |
These functionalized derivatives can be designed to have specific properties, such as enhanced biological activity, improved solubility, or tailored electronic characteristics for materials science applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-aryl-1,3-thiazole derivatives such as 4-(2,4,5-Trimethylphenyl)-1,3-thiazole?
- Methodological Answer : Condensation reactions between thioamides and α-haloketones under reflux conditions (e.g., ethanol or DMSO as solvents) are commonly employed. Catalysts like glacial acetic acid enhance reaction efficiency. Purification involves recrystallization using ethanol/water mixtures, followed by vacuum distillation to isolate high-purity products. Structural analogs with aryl substituents are synthesized via similar protocols, adjusting substituents in benzaldehyde precursors .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=S stretching at ~1100 cm⁻¹). ¹H and ¹³C NMR verify substituent positions and aromaticity.
- Elemental Analysis : Percent composition (C, H, N, S) is calculated and compared with experimental values to confirm purity.
- Melting Point : Consistency with literature values ensures compound identity .
Advanced Research Questions
Q. What crystallographic techniques address structural ambiguities in thiazole derivatives with heavy atoms or complex substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with microfocus CuKα radiation and hybrid pixel detectors resolves poor-quality crystals. For iodine-rich systems, refinement software (e.g., SHELXL) accounts for partial occupancies and disorder. Example: A novel 2,4,5-tri(N-methylpyridinium)-1,3-thiazole structure was resolved despite challenges from co-crystallized S₁₂ molecules and triiodide networks .
Q. How can computational docking elucidate the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes). Key steps:
- Prepare ligand (thiazole derivative) and receptor (protein active site) files.
- Validate docking poses using RMSD comparisons with co-crystallized ligands.
- Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What methodologies reconcile discrepancies in biological activity data across structurally analogous thiazole compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and test antimicrobial/antifungal activity.
- Comparative Analysis : Use DFT calculations to map electronic effects (e.g., HOMO-LUMO gaps) and steric parameters. Cross-validate with in vitro assays to identify critical substituent motifs .
Q. How are non-classical hydrogen bonding and Coulombic interactions characterized in thiazole-based crystal lattices?
- Methodological Answer : SCXRD identifies stabilizing interactions:
- C-H∙∙∙I/S Contacts : Measure distances (< sum of van der Waals radii) and angles.
- Polyiodide Networks : Analyze I∙∙∙I interactions (2.7–3.5 Å) and Coulombic forces in triiodide (I₃⁻) chains.
- Example: A 1,3-thiazole derivative exhibited C-H∙∙∙I (2.98 Å) and C-H∙∙∙S (3.12 Å) interactions, stabilizing its lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
